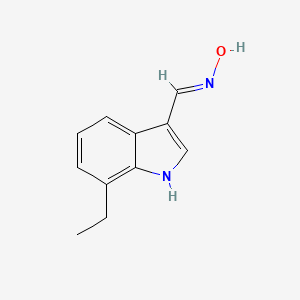

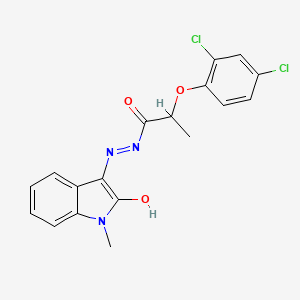

1h-Indole-3-carbaldehyde,7-ethyl-,oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions .

Synthesis Analysis

The synthesis of 1H-Indole-3-carbaldehyde and its derivatives involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis

The molecular structure of 1H-Indole-3-carbaldehyde and its derivatives is complex and diverse . They are C-3-substituted indoles and their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are involved in various chemical reactions. They are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .Physical and Chemical Properties Analysis

The molecular formula of 1H-indole-3-carbaldehyde oxime is CHNO and it has an average mass of 160.173 Da .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

- Indole derivatives, including those similar to "1h-Indole-3-carbaldehyde, 7-ethyl-, oxime," have been explored for their potential in organic synthesis. For example, studies have shown the use of indole-3-carbaldehyde oxime derivatives in cyclisation reactions to create annelated pyrido[4,3-b]indoles, which are of interest for their complex chemical structure and potential applications in developing pharmaceutical compounds (Gilchrist, Kemmitt, & Germain, 1997). Additionally, the reactivity of indol-3-yl-carbaldehyde oximes with electrophilic alkenes/alynes has been studied, demonstrating their utility in generating nitrones and facilitating Diels-Alder reactions, which are fundamental in synthetic organic chemistry (Malamidou-Xenikaki et al., 1997).

Antimicrobial Activity

- Indole semicarbazones synthesized from derivatives of indole-3-carbaldehyde showed antimicrobial activities, suggesting their potential in developing new antimicrobial agents. These compounds were found to exhibit significant antifungal activity against C. albicans and C. rugosa, as well as moderate antibacterial activity against common pathogens (Vijaya Laxmi & Rajitha, 2010).

Antiproliferative and Anticancer Activity

- New indole derivatives synthesized through multicomponent reactions exhibited antiproliferative activity towards normal and cancer cell lines, highlighting the potential of indole-based compounds in cancer research. These compounds showed significant in-vitro antiproliferative activity, indicating their promise for further investigation in cancer treatment (Fawzy et al., 2018).

Material Science and Single Molecule Magnets

- The use of indole-carbaldehyde oxime derivatives in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters demonstrates the potential of these compounds in materials science, particularly in the development of single molecule magnets. Such applications are crucial for advancing magnetic storage technologies (Giannopoulos et al., 2014).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1h-Indole-3-carbaldehyde,7-ethyl-,oxime involves the conversion of 7-ethylindole-3-carboxaldehyde to the oxime derivative using hydroxylamine hydrochloride.", "Starting Materials": [ "7-ethylindole-3-carboxaldehyde", "Hydroxylamine hydrochloride", "Sodium acetate", "Methanol", "Water" ], "Reaction": [ "To a solution of 7-ethylindole-3-carboxaldehyde (1.0 g, 5.5 mmol) in methanol (10 mL) and water (5 mL), add hydroxylamine hydrochloride (0.7 g, 10.0 mmol) and sodium acetate (1.0 g, 12.2 mmol).", "Stir the reaction mixture at room temperature for 12 hours.", "Filter the resulting precipitate and wash with water.", "Dry the product under vacuum to obtain 1h-Indole-3-carbaldehyde,7-ethyl-,oxime as a yellow solid (yield: 80%)." ] } | |

Numéro CAS |

790263-81-9 |

Formule moléculaire |

C11H12N2O |

Poids moléculaire |

188.23 g/mol |

Nom IUPAC |

N-[(7-ethyl-1H-indol-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C11H12N2O/c1-2-8-4-3-5-10-9(7-13-14)6-12-11(8)10/h3-7,12,14H,2H2,1H3 |

Clé InChI |

QAIIYIRPHUYFQF-UHFFFAOYSA-N |

SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C=NO |

SMILES canonique |

CCC1=C2C(=CC=C1)C(=CN2)C=NO |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869866.png)

![Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2869868.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2869869.png)

![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2869870.png)

![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)

![2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2869884.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2869886.png)